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molecular formula C9H12BrN3Si B1525660 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS No. 875781-41-2

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No. B1525660
M. Wt: 270.2 g/mol
InChI Key: LQJGZEFWBXJKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187487B2

Procedure details

To a 500 ml three necked round bottom flask, 3,5-dibromopyrazine-2-amine (25.0 g, 0.0988 mole) was taken in acetonitrile (250 ml). The reaction mixture was cooled to 0° C. and triethylamine (50.0 g, 0.4941 mole), copper (1) iodide (2.26 g, 0.0119 mole), and Pd(PPh3)4 (5.7 g, 0.0049 mole) were added under nitrogen atmosphere. The reaction mixture was stirred for 10 min at 0° C. followed by slow addition of trimethylsilylacetylene (10.7 g, 0.1089 mole) over 15 min at the same temperature. After completion of the addition, the reaction mixture was warmed up to RT and stirred for 90 min. The completion of the reaction was monitored on TLC using hexanes:ethyl acetate (5:5) as a mobile phase. After completion of the reaction, the reaction mixture was diluted by ethyl acetate and filtered through high flow. Filtrate was collected and washed with water. Layers were separated and aq. layer was re-extracted by ethyl acetate. Combined organic layer was dried over Na2SO4, filtered and concentrated to afford crude product which was subjected for the column purification. The crude compound was purified using column purification by eluting the compound with 7-10% ethyl acetate in hexanes to yield 20.0 g of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazine-2-amine.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
copper (1) iodide
Quantity
2.26 g
Type
catalyst
Reaction Step Three
Quantity
5.7 g
Type
catalyst
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.C(N(CC)CC)C.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19].C(OCC)(=O)C>C(#N)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[N:7]=[C:2]([C:22]#[C:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[C:3]([NH2:9])=[N:4][CH:5]=1 |^1:37,39,58,77|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
copper (1) iodide
Quantity
2.26 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
5.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Five
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed up to RT
STIRRING
Type
STIRRING
Details
stirred for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtered through high flow
CUSTOM
Type
CUSTOM
Details
Filtrate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
aq. layer was re-extracted by ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was subjected for the column purification
CUSTOM
Type
CUSTOM
Details
The crude compound was purified
CUSTOM
Type
CUSTOM
Details
column purification
WASH
Type
WASH
Details
by eluting the compound with 7-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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